molecular formula C8H3BrN2 B065692 5-Bromoisophthalonitrile CAS No. 160892-07-9

5-Bromoisophthalonitrile

Cat. No.: B065692
CAS No.: 160892-07-9
M. Wt: 207.03 g/mol
InChI Key: KEODZYDOBHDZOT-UHFFFAOYSA-N
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Description

5-Bromoisophthalonitrile: is an organic compound with the molecular formula C8H3BrN2 . It is characterized by the presence of a bromine atom and two nitrile groups attached to a benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoisophthalonitrile can be synthesized through several methods. One common method involves the bromination of isophthalonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisophthalonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted derivatives.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon is used for the reduction of nitrile groups.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

5-Bromoisophthalonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromoisophthalonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups.

Comparison with Similar Compounds

  • 5-Bromo-1,3-benzenedicarbonitrile
  • 5-Bromo-1,3-benzenedicarbonitrile
  • 5-Bromo-1,3-benzenedicarbonitrile

Comparison: 5-Bromoisophthalonitrile is unique due to its specific substitution pattern on the benzene ring, which allows for selective reactions and the formation of specific derivatives. Compared to other similar compounds, it offers distinct reactivity and versatility in organic synthesis.

Properties

IUPAC Name

5-bromobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODZYDOBHDZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617980
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160892-07-9
Record name 5-Bromobenzene-1,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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